Nolatrexed
Overview
Description
Nolatrexed is a thymidylate synthase inhibitor . It is a non-competitive lipophilic inhibitor that interacts at the folate cofactor binding site of the enzyme . It is under investigation in clinical trials for treating patients with recurrent or unresectable liver cancer .
Synthesis Analysis
Nolatrexed dihydrochloride (AG337, THYMITAQ) was designed by Agouron Pharmaceuticals using knowledge of the three-dimensional structure of the active site of thymidylate synthase .Molecular Structure Analysis
The molecular structure of Nolatrexed was developed to interact at the folate cofactor binding site . The compound belongs to the class of organic compounds known as quinazolinamines .Chemical Reactions Analysis
Nolatrexed has been found to interact with other drugs such as Acetazolamide, Ambroxol, Articaine, and Benzocaine . It has been studied in combination with paclitaxel, where it was found that Nolatrexed inhibits the major routes of metabolism of paclitaxel .Physical And Chemical Properties Analysis
Nolatrexed has a chemical formula of C14H12N4OS and a molar mass of 284.34 g/mol . It is a small molecule .Scientific Research Applications
Computer-Aided Drug Discovery
Nolatrexed is an example of successful drug discovery using computer-aided techniques. Its development involved the identification and optimization of lead compounds in the drug discovery process, demonstrating the efficacy of structure-based drug design methods (Talele, Khedkar, & Rigby, 2010).
Synthesis Advances
Advancements in the synthetic technology of Nolatrexed have been notable. It is a non-classical, water-soluble, and highly efficient inhibitor of thymidylate synthase (TS), attracting significant attention for its synthesis methods. The development trends in its synthetic technology suggest ongoing improvements and potential for industrial-scale production (Zhao Yun, 2008).
Clinical Trials in Cancer Treatment
Nolatrexed has been studied in various clinical trials for cancer treatment. For example, a phase I study in children with advanced cancer explored its use as a continuous intravenous infusion, providing insights into its safety and therapeutic activity (Estlin et al., 2001). Similarly, a phase II study compared Nolatrexed with doxorubicin in Chinese patients with advanced hepatocellular carcinoma, though it showed minimal activity (Mok et al., 1999).
Thymidylate Synthase Inhibition
Investigations into Nolatrexed's mechanism of action revealed its role as a TS inhibitor. Studies on human colorectal carcinoma cells showed its impact on TS expression and cell proliferation, indicating its potential use in guiding clinical drug applications (Jing Chang-qing, 2012).
Liposome Preparation
The preparation of Nolatrexed dihydrochloride liposomes (NDL) highlighted its potential for slow-release effectiveness in vitro. This preparation method aims at improving the drug's distribution, size, and entrapping efficiency, thereby enhancing its clinical application (Chen Xue, 2011).
properties
IUPAC Name |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRWCSCBDLOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048281 | |
Record name | Nolatrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nolatrexed | |
CAS RN |
147149-76-6 | |
Record name | Nolatrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147149-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nolatrexed [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nolatrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nolatrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOLATREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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